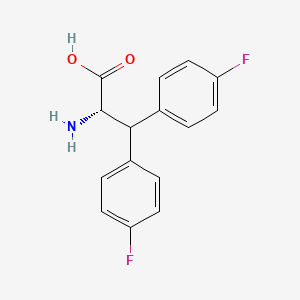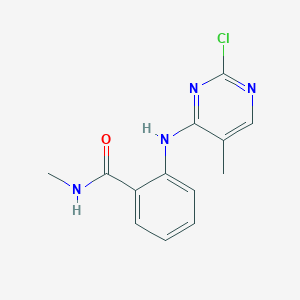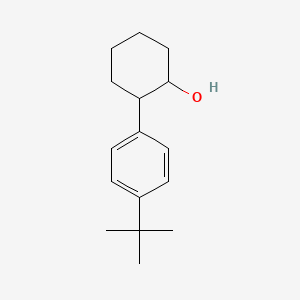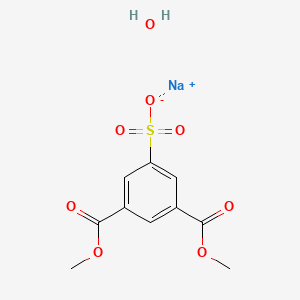
(S)-2-Amino-3,3-bis(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be achieved through several methods. One common synthetic route involves the asymmetric phase-transfer catalyzed alkylation of tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst . This method ensures high levels of enantioselectivity by adding the catalyst or base last during the reaction . Another method involves the reaction of 4-fluorocinnamic acid with appropriate reagents to yield the desired product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a substrate for tyrosine hydroxylase, aiding in the study of enzyme regulation.
Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: It is employed in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. As a substrate for tyrosine hydroxylase, it plays a role in the biosynthesis of catecholamines, which are crucial neurotransmitters . The compound’s fluorine atoms enhance its binding affinity and specificity towards the enzyme, thereby modulating its activity.
Comparison with Similar Compounds
L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be compared with other fluorinated phenylalanine derivatives such as:
4-Fluoro-DL-phenylalanine: Similar in structure but differs in stereochemistry.
4-Fluoro-L-phenylalanine: Another fluorinated derivative with similar properties.
The uniqueness of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- lies in its specific substitution pattern and its high enantioselectivity in synthesis, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C15H13F2NO2/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13-14H,18H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
WQUNIOUMWBRBNU-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[C@@H](C(=O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)




![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)


![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)



![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
